Diclofenac Acyl-beta-D-glucuronide Allyl Ester
Description
Systematic Nomenclature and CAS Registry Number (698358-10-0)
Diclofenac acyl-β-D-glucuronide allyl ester is systematically named allyl (2S,3S,4S,5R,6S)-6-(2-(2-((2,6-dichlorophenyl)amino)phenyl)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate . This nomenclature reflects its structural components: the diclofenac moiety (a 2-[(2,6-dichlorophenyl)amino]phenylacetic acid derivative), the β-D-glucuronic acid backbone, and the allyl ester group. The compound is registered under the Chemical Abstracts Service (CAS) number 698358-10-0 , a unique identifier critical for its unambiguous classification in chemical databases and regulatory frameworks.
Molecular Formula (C₂₃H₂₃Cl₂NO₈) and Mass Spectrometric Characterization
The molecular formula of diclofenac acyl-β-D-glucuronide allyl ester is C₂₃H₂₃Cl₂NO₈ , corresponding to a molecular weight of 512.34 g/mol . Mass spectrometric analyses, including electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), have been employed to characterize its fragmentation patterns. For instance, the allyl ester group contributes distinct ion fragments at m/z 512.34 (molecular ion) and 453.2 (loss of the allyl moiety). Cyclic ion mobility spectrometry (cIM) has further resolved isomeric forms arising from transacylation reactions, confirming the stability of the 1-β-O-acyl configuration under physiological conditions.
Stereochemical Configuration and β-D-Glucuronide Linkage
The stereochemical configuration of diclofenac acyl-β-D-glucuronide allyl ester is defined by the (2S,3S,4S,5R,6S) arrangement of the glucuronic acid moiety, ensuring the β-D-anomeric linkage at the C1 position. This β-configuration is critical for its metabolic stability and enzymatic recognition. The allyl ester group at the C2 position of the glucuronide backbone further modulates reactivity, as demonstrated by synthetic studies using Mitsunobu reactions and palladium-catalyzed deprotection. Nuclear magnetic resonance (NMR) spectroscopy has validated the equatorial orientation of the glucuronide’s hydroxyl groups, which stabilize the molecule through intramolecular hydrogen bonding.
Crystallographic and Spectroscopic Validation (NMR, IR, UV-Vis)
NMR Spectroscopy : Proton NMR (¹H-NMR) data reveal characteristic signals for the allyl ester (δ 5.6–6.0 ppm for vinyl protons) and the glucuronide anomeric proton (δ 5.61 ppm). Carbon-13 (¹³C-NMR) spectra confirm the carbonyl resonance of the ester group at δ 170–175 ppm and the glycosidic linkage at δ 100–105 ppm.
UV-Vis Spectroscopy : The compound exhibits a λmax at 277 nm in methanol, attributed to the conjugated aromatic system of the diclofenac moiety. This property is utilized in high-performance liquid chromatography (HPLC) for quantitative analysis.
Infrared (IR) Spectroscopy : Key IR absorptions include a broad O–H stretch at 3200–3500 cm⁻¹ (glucuronide hydroxyls), a strong C=O stretch at 1720 cm⁻¹ (ester carbonyl), and C–Cl stretches at 750–800 cm⁻¹.
While crystallographic data remain unreported, the combined spectroscopic evidence conclusively validates the structure and configuration of diclofenac acyl-β-D-glucuronide allyl ester.
Properties
IUPAC Name |
prop-2-enyl (3R,5R,6R)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2NO8/c1-2-10-32-22(31)21-19(29)18(28)20(30)23(34-21)33-16(27)11-12-6-3-4-9-15(12)26-17-13(24)7-5-8-14(17)25/h2-9,18-21,23,26,28-30H,1,10-11H2/t18?,19-,20-,21?,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQJKISLWOVAQH-FQXTYDLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1C(C(C(C(O1)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)C1[C@@H](C([C@H]([C@H](O1)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675831 | |
| Record name | Prop-2-en-1-yl 1-O-{[2-(2,6-dichloroanilino)phenyl]acetyl}-beta-L-threo-hexopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698358-10-0 | |
| Record name | Prop-2-en-1-yl 1-O-{[2-(2,6-dichloroanilino)phenyl]acetyl}-beta-L-threo-hexopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diclofenac Acyl-beta-D-glucuronide Allyl Ester involves the esterification of diclofenac acyl-beta-D-glucuronide with allyl alcohol. The reaction typically requires the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diclofenac Acyl-beta-D-glucuronide Allyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the allyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Scientific Research Applications
Synthesis and Metabolic Pathways
Diclofenac undergoes extensive metabolism in the liver, primarily through glucuronidation, which leads to the formation of acyl glucuronides. The acyl-beta-D-glucuronide allyl ester is synthesized via the conjugation of diclofenac with glucuronic acid, mediated by uridine 5′-diphospho-glucuronosyltransferases (UGTs) .
Table 1: Key Enzymes Involved in Diclofenac Metabolism
| Enzyme | Function | Major Tissue |
|---|---|---|
| UGT2B7 | Catalyzes glucuronidation of diclofenac | Liver |
| UGT2B4 | Minor role in glucuronidation | Intestine, Kidney |
| UGT1A6 | Participates in phase I metabolism | Liver |
Pharmacological Applications
The acyl-beta-D-glucuronide form of diclofenac is recognized for its prolonged half-life and enhanced therapeutic efficacy due to enterohepatic recirculation. This process allows the drug to be reabsorbed after being excreted into the gastrointestinal tract, thus maintaining its anti-inflammatory effects over extended periods .
Therapeutic Efficacy
Diclofenac is clinically effective for:
- Pain Management : Treats acute and chronic pain conditions.
- Anti-inflammatory Action : Reduces inflammation in conditions like arthritis.
- Potential Anticancer Properties : Recent studies suggest its metabolites may exhibit anticancer effects .
Toxicological Implications
While diclofenac is effective therapeutically, its acyl glucuronide metabolites have been implicated in various adverse effects, including hepatotoxicity and hypersensitivity reactions. Studies have shown that these metabolites can covalently bind to proteins, leading to potential immune responses .
Case Study: Hepatotoxicity
A study investigated the role of diclofenac acyl glucuronide in inducing acute liver injury in mice. It was found that oxidative stress and mitochondrial injury were significant contributors to the observed toxicity .
Table 2: Observed Toxicological Effects Associated with Diclofenac Metabolites
Research Findings
Recent research has focused on understanding the dynamics of diclofenac acyl glucuronides in human and animal models. The findings indicate significant differences in metabolic pathways across species, which complicates the translation of animal study results to humans.
Comparative Metabolism
A study highlighted that UGT2B7 was the primary isoform responsible for diclofenac glucuronidation in humans, exhibiting a higher metabolic rate than other isoforms . This suggests that individual variability in UGT expression could influence drug efficacy and toxicity.
Mechanism of Action
Diclofenac Acyl-beta-D-glucuronide Allyl Ester exerts its effects through its conversion to diclofenac acyl-beta-D-glucuronide, which inhibits cyclooxygenase (COX) enzymes. These enzymes are responsible for the production of prostaglandins, which mediate inflammation and pain. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are the arachidonic acid pathway .
Comparison with Similar Compounds
Chloramphenicol 3-O-beta-D-Glucuronide (CAS 39751-33-2)
Key Differences :
- Chloramphenicol glucuronide is an O-glucuronide (sugar linked via hydroxyl group), whereas diclofenac’s derivative is an acyl-glucuronide (linked via carboxyl group). Acyl-glucuronides are more prone to hydrolysis and isomerization, impacting their stability .
- The allyl ester in diclofenac’s compound allows controlled deprotection (e.g., using Pd catalysts), a feature absent in Chloramphenicol’s glucuronide .
Furosemide Acyl-beta-D-glucuronide Allyl Ester
Structural Insights :
- Furosemide’s glucuronide contains a sulfonamide group , increasing its polarity compared to diclofenac’s derivative. This may alter solubility in organic solvents (e.g., dichloromethane) .
- Both compounds utilize allyl esters for synthetic convenience, but their parent drugs target different physiological pathways.
Diclofenac Sodium Salt (CAS 15307-79-6)
Functional Contrast :
Stability Profiles
Commercial and Research Relevance
Biological Activity
Diclofenac Acyl-beta-D-glucuronide Allyl Ester (DAGAE) is an important compound in pharmacology, particularly as a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Diclofenac and Its Metabolites
Diclofenac is widely used for its anti-inflammatory, analgesic, and antipyretic properties. It primarily exerts its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the synthesis of prostaglandins—molecules that mediate inflammation and pain. The glucuronidation process transforms diclofenac into various metabolites, including DAGAE, enhancing its solubility and facilitating its elimination from the body while maintaining therapeutic effects.
Target Interaction : DAGAE acts as an intermediate in the synthesis of diclofenac acyl-beta-D-glucuronide, a major metabolite that interacts with COX enzymes to inhibit their activity. This inhibition leads to a decrease in prostaglandin production, thereby reducing inflammation and pain at the cellular level.
Biochemical Pathways : The compound influences the cyclooxygenase pathway, which is essential for prostaglandin biosynthesis. By modulating this pathway, DAGAE contributes to the overall pharmacological effects associated with diclofenac.
Pharmacokinetics and Metabolism
Research has shown that after administration of diclofenac, significant levels of DAGAE are found in plasma. A study involving healthy volunteers revealed a high concentration ratio of DAGAE to diclofenac, indicating that glucuronidation significantly alters the pharmacokinetics of diclofenac .
Table 1: Pharmacokinetic Parameters of DAGAE
| Parameter | Value |
|---|---|
| Cmax (Mean ± S.D.) | 0.62 ± 0.21 |
| AUC (Mean ± S.D.) | 0.84 ± 0.21 |
| Ratio DF-AG/DF | 0.62 |
Case Studies and Research Findings
Several studies have investigated the biological activity and safety profile of DAGAE:
- Cytotoxicity Studies : In vitro studies on murine hepatocytes demonstrated that DAGAE can induce cytotoxic effects under conditions of glutathione depletion, suggesting potential hepatotoxicity associated with its metabolic pathways .
- Human Sensitization : A study characterized covalent modifications in human serum albumin due to exposure to diclofenac metabolites, including DAGAE. This research indicated variability in individual responses to diclofenac based on genetic factors affecting drug metabolism .
- Glucuronidation Variability : Research on species differences highlighted that glucuronidation rates for diclofenac vary significantly across species, impacting the efficacy and safety profiles of the drug in humans compared to other animals .
Applications in Pharmaceutical Research
DAGAE serves as an intermediate compound in pharmaceutical research, particularly in:
- Analytical Chemistry : Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to quantify DAG levels in biological samples, aiding in understanding drug metabolism.
- Drug Interaction Studies : As a metabolite, DAGAE is studied for its interactions with other drugs, which is crucial for assessing potential adverse effects when combined with other therapies.
Q & A
Q. Advanced Research Focus
- Radiolabeled Tracers : Synthesize ¹⁴C-labeled compound to track distribution in rodent models. Use autoradiography and scintillation counting for quantification .
- Bile Cannulation Studies : Collect bile from dosed animals to identify glucuronide metabolites via LC-MS. Compare with in vitro microsomal assays to predict human clearance .
- Tissue Profiling : Analyze liver, kidney, and plasma samples for parent compound and hydrolyzed metabolites. Correlate findings with histopathology to assess organ-specific toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
